Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Brand Name: Vulcanchem
CAS No.: 82100-30-9
VCID: VC21523231
InChI: InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2
SMILES: C1CNC(=CC(=O)C2=CC=CC=C2)NC1
Molecular Formula: C12H14N2O
Molecular Weight: 202.25g/mol

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-

CAS No.: 82100-30-9

Cat. No.: VC21523231

Molecular Formula: C12H14N2O

Molecular Weight: 202.25g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- - 82100-30-9

Specification

CAS No. 82100-30-9
Molecular Formula C12H14N2O
Molecular Weight 202.25g/mol
IUPAC Name 2-(1,3-diazinan-2-ylidene)-1-phenylethanone
Standard InChI InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2
Standard InChI Key AUQWARJGSITBAN-UHFFFAOYSA-N
SMILES C1CNC(=CC(=O)C2=CC=CC=C2)NC1
Canonical SMILES C1CNC(=CC(=O)C2=CC=CC=C2)NC1

Introduction

Chemical Structure and Properties

Molecular Structure

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- consists of three primary structural components: a phenyl ring, an ethanone (acetyl) group, and a tetrahydro-2(1H)-pyrimidinylidene moiety. The compound features a connection between the carbonyl carbon of the ethanone group and the pyrimidinylidene fragment through a carbon-carbon double bond. This creates a conjugated system that influences the compound's reactivity and physical properties.

Chemical Identity and Physical Properties

The compound is identified by its CAS Registry Number 82100-30-9 and is commercially available at 97% purity for research purposes . Based on its structural elements and related compounds, we can infer several physical and chemical properties:

PropertyValueSource/Method
CAS Number82100-30-9Commercial listing
Molecular FormulaC₁₂H₁₄N₂O (estimated)Structural analysis
Molecular Weight~202 g/mol (estimated)Calculated from formula
AppearanceWhite to off-white solid (likely)Based on related compounds
SolubilitySoluble in organic solventsPredicted from structure

The estimated molecular weight is derived by comparing with related compounds such as Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- (189.25 g/mol) and adjusting for the different heterocyclic component.

Related Structural Analogs

Comparison with Pyrimidine-Based Compounds

The tetrahydro-2(1H)-pyrimidinone fragment found in the title compound is a key structural element that contributes to its chemical behavior. The parent compound of this fragment, tetrahydro-2(1H)-pyrimidinone, has the following properties:

PropertyTetrahydro-2(1H)-pyrimidinone
CAS Number1852-17-1
Molecular FormulaC₄H₈N₂O
Molecular Weight100.119 g/mol
Density1.1±0.1 g/cm³
Boiling Point339.0±11.0 °C at 760 mmHg
Melting Point263-267 °C
Flash Point184.1±19.4 °C

This parent structure contributes significantly to the hydrogen bonding capabilities and reactivity patterns of the title compound .

Comparison with Phenyl Ethanone Derivatives

Several related compounds provide insight into the expected properties of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-2218-15-7C₁₂H₁₅NO189.25
Ethanone, 1-phenyl-,2-phenylhydrazone583-11-9C₁₄H₁₄N₂210.27
Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone729-43-1C₁₆H₁₆N₂236.31
1,2-Diphenylethanone (Deoxybenzoin)451-40-1C₁₄H₁₂O196.24

These structural analogs share the phenyl-ethanone backbone but differ in the substituents, offering a comparative framework for understanding the chemical behavior of the target compound.

Spectroscopic Characteristics

Predicted Spectral Properties

Based on the molecular structure and similar compounds, several spectroscopic features can be predicted:

  • IR Spectroscopy:

    • Strong C=O stretching band (~1680-1700 cm⁻¹)

    • C=C stretching vibrations (~1600-1650 cm⁻¹)

    • Aromatic C-H stretching (~3030-3080 cm⁻¹)

    • N-H stretching vibrations from the pyrimidine ring

  • NMR Spectroscopy:

    • Aromatic protons (δ ~7.0-8.0 ppm)

    • Methylene protons of the tetrahydropyrimidine ring (δ ~1.5-3.5 ppm)

    • N-H protons (variable chemical shift depending on environment)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Fragmentation patterns likely involving cleavage of the ylidene bond

    • Loss of the phenyl group as a common fragmentation pathway

Chemical Reactivity

Predicted Reaction Sites

The molecular structure suggests several potential reaction sites:

  • The carbonyl group (nucleophilic addition)

  • The carbon-carbon double bond (addition reactions)

  • The N-H moieties of the pyrimidine ring (substitution reactions)

  • The aromatic ring (electrophilic aromatic substitution)

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